Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride
Description
Properties
IUPAC Name |
ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2.2ClH/c1-2-18-13(17)16-7-3-12(4-8-16)11-15-9-5-14-6-10-15;;/h12,14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARENOCWWDCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with nitric oxide synthase, both inducible and endothelial. These enzymes play a crucial role in producing nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
Given its structural similarity to other piperidinecarboxylic acids, it might interact with its targets in a similar manner.
Biochemical Pathways
It’s possible that it may influence the nitric oxide synthesis pathway due to its potential interaction with nitric oxide synthase. Nitric oxide plays a significant role in various biological processes, including vasodilation, immune response, and neurotransmission.
Biochemical Analysis
Biochemical Properties
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it has been observed to interact with nitric oxide synthase, both inducible and endothelial forms, in humans. These interactions can modulate the production of nitric oxide, a crucial signaling molecule in various physiological processes.
Cellular Effects
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in inflammatory responses and cellular stress. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific sites on nitric oxide synthase, leading to modulation of its activity. This binding can result in either inhibition or activation of the enzyme, depending on the context and concentration of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.
Metabolic Pathways
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with nitric oxide synthase can affect the production of nitric oxide, which plays a crucial role in cellular signaling and metabolism. Additionally, the compound can modulate the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells.
Subcellular Localization
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Biological Activity
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride (CAS No. 1211474-84-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed analysis of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride has the following chemical properties:
- Molecular Formula : C13H27Cl2N3O2
- Molecular Weight : 328.29 g/mol
- CAS Number : 1211474-84-8
- Physical State : Solid, typically encountered as a dihydrochloride salt.
Biological Activity Overview
The biological activity of this compound has been investigated across several domains, including its potential as an antitumor agent, its neuropharmacological effects, and its interaction with various biological targets.
Antitumor Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from selected studies:
These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further investigation in cancer therapy.
Neuropharmacological Effects
The piperazine moiety in the compound is known for its neuropharmacological properties. Studies have shown that derivatives can act as anxiolytics and antidepressants. For instance:
- Mechanism : The compound may interact with serotonin receptors, influencing mood regulation.
- Case Study : A study demonstrated that similar compounds reduced anxiety-like behaviors in rodent models when administered at doses ranging from 10 to 30 mg/kg .
Structure-Activity Relationship (SAR)
The efficacy of Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride can be attributed to specific structural features:
- Piperazine Ring : Essential for binding to target receptors.
- Ethyl Ester Group : Enhances lipophilicity, improving cellular uptake.
- Dihydrochloride Salt Form : Increases solubility in aqueous environments, facilitating better bioavailability.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that the compound has a moderate half-life and is metabolized primarily in the liver. Toxicity assessments have classified it as an irritant, necessitating caution during handling .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H27Cl2N3O2
- Molecular Weight : 328.3 g/mol
- IUPAC Name : Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate; dihydrochloride
- Purity : Typically 95% .
Pharmacological Applications
1. Nitric Oxide Synthase Modulation
Research indicates that this compound may interact with nitric oxide synthase (NOS), both inducible and endothelial forms. This interaction suggests potential applications in modulating nitric oxide production, which is crucial in various physiological processes such as vasodilation and neurotransmission.
2. Anti-inflammatory Effects
Preliminary studies have shown that ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride may influence inflammatory pathways. Its ability to modulate gene expression related to inflammation positions it as a candidate for developing anti-inflammatory agents .
3. Neuropharmacological Research
Due to its structural similarity to other piperidine derivatives, the compound is being investigated for potential neuropharmacological effects, including anxiolytic and antidepressant properties. Studies focusing on its interaction with neurotransmitter systems could yield insights into treating mood disorders .
Biochemical Applications
1. Enzyme Interaction Studies
The compound's interactions with various enzymes make it a valuable tool in biochemical research. It has been observed to bind to specific sites on enzymes, leading to either inhibition or activation of their functions, which is essential for understanding metabolic pathways .
2. Cellular Metabolism Research
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride influences cellular metabolism by affecting metabolic flux and metabolite levels through its interaction with key enzymes involved in metabolic pathways.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Effects on Nitric Oxide Production | Pharmacology | Demonstrated modulation of NOS activity, suggesting therapeutic potential. |
| Inflammatory Gene Expression | Biochemistry | Showed significant changes in the expression of pro-inflammatory genes. |
| Neurotransmitter Interaction | Neuropharmacology | Indicated potential anxiolytic effects through modulation of serotonin pathways. |
Comparison with Similar Compounds
Structural Comparison
Physicochemical Properties
- Solubility: The dihydrochloride salt of the target compound offers superior water solubility compared to non-salt analogs like the tert-butyl derivative . The pyrrolidinedione analog’s dihydrochloride form similarly enhances solubility but may face stability issues due to the diketone moiety .
- Lipophilicity : The tert-butyl ester in YK010436 increases logP, favoring blood-brain barrier penetration, whereas the ethyl ester in the target compound balances solubility and metabolic hydrolysis .
- Stability : Ethyl esters are generally more prone to hydrolysis than tert-butyl esters, suggesting the target compound may act as a prodrug .
Data Tables
Table 1: Structural and Functional Group Analysis
| Compound | Key Functional Groups | Salt Form | Biological Implications |
|---|---|---|---|
| Target Compound | Ethyl ester, piperazine-methyl | Dihydrochloride | Prodrug potential, high solubility |
| YK010436 | tert-Butyl ester | None | Lipophilic, synthetic intermediate |
| Pyrazole Derivative | Pyrazole, piperidine | Hydrochloride | Aromatic binding, moderate solubility |
Table 2: Commercial Status and Stability
| Compound | Salt Form | Commercial Availability | Stability Notes |
|---|---|---|---|
| Target Compound | Dihydrochloride | Available (EOS Med Chem) | Stable in acidic formulations |
| Pyrrolidinedione Analog | Dihydrochloride | Discontinued | Potential diketone instability |
| YK010436 | None | Available | Stable ester, long shelf-life |
Q & A
Q. Data Contradiction Analysis :
- Discrepancies in yield may arise from residual moisture in solvents (affecting base activity) or incomplete deprotection. Monitor reaction progress via TLC or LC-MS to identify bottlenecks .
Analytical Characterization
Q: What advanced analytical techniques validate the compound’s purity and structural integrity? A:
- Techniques :
- HPLC-UV/ELSD : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%) and detect impurities (e.g., unreacted starting materials) .
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR in D₂O or DMSO-d₆. Key signals include the ethyl ester (δ ~4.1 ppm, quartet) and piperazine protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 316.2 (free base) and [M+2HCl-H]⁻ at m/z 387.1 (dihydrochloride) .
Advanced Tip : Pair LC-MS with ion mobility spectrometry to resolve co-eluting isomers or degradation products .
Stability Under Various Conditions
Q: How does pH, temperature, or light exposure impact the compound’s stability? A:
- Stability Studies :
- pH : The dihydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH >8), releasing free piperazine .
- Temperature : Store at 2–8°C; prolonged exposure to >25°C accelerates degradation (monitor via HPLC) .
- Light : Protect from UV light to prevent N-oxide formation (common in piperazine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
